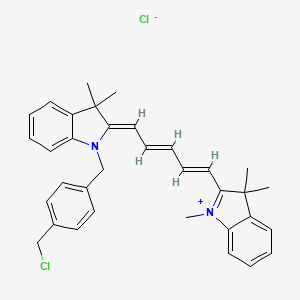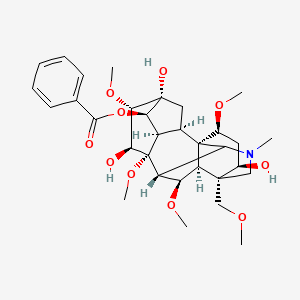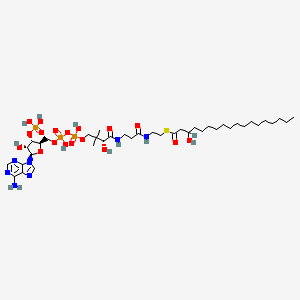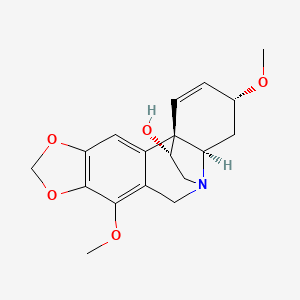
mitoTracker Deep Red 633
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MitoTracker Deep Red 633 is a Cy5 dye and an organic chloride salt. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Cancer Stem Cell Targeting
MitoTracker Deep Red (MTDR) is used in cancer research, particularly for targeting cancer stem cells (CSCs). It's a fluorescent probe that marks mitochondria in living cells and helps in metabolically fractionating breast cancer cells into different sub-populations. Studies have shown that MTDR can inhibit mammosphere formation in breast cancer cell lines and interfere with mitochondrial metabolism, making it a potential therapeutic tool against CSCs (Sargiacomo et al., 2021).
Mitophagy Flux Assessment
MTDR is instrumental in assessing mitophagy, the process of autophagic mitochondrial degradation. It aids in flow cytometry-based methodologies to determine mitophagy by marking mitochondria selectively. This approach has been validated in both cell lines and primary cell cultures, providing a new quantitative method to study mitophagy flux (Mauro-Lizcano et al., 2015).
Comparative Mitochondrial Imaging
MTDR is compared with other mitochondrial probes for effective staining and imaging. It has been shown to effectively stain mitochondria, maintaining high photostability and signal-to-noise ratio. This makes it suitable for real-time monitoring of mitochondria in neurons and other cell types (Lee et al., 2017).
Mitochondrial Health Monitoring
MTDR is used for monitoring mitochondrial mass, damage, and reactive oxygen species in cells. It helps in determining the health status and volume of mitochondria in different cell types, providing insights into the cellular health and stress levels (Puleston, 2015).
Drug Resistance Studies
In the context of drug resistance in cancer, MTDR has been shown to be a substrate of P-glycoprotein, an efflux transporter. This understanding is crucial in the design of anticancer drugs that can evade multidrug resistance mechanisms in cancer cells (Zhitomirsky et al., 2018).
Propiedades
Nombre del producto |
mitoTracker Deep Red 633 |
|---|---|
Fórmula molecular |
C34H36Cl2N2 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
IRSFLEQGOMAAPU-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)


![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)


![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)

